molecular formula C22H16ClF3N4O3S B11644312 (6Z)-6-{4-[2-(4-chloro-3-methylphenoxy)ethoxy]benzylidene}-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-6-{4-[2-(4-chloro-3-methylphenoxy)ethoxy]benzylidene}-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11644312
M. Wt: 508.9 g/mol
InChI Key: DEHYFJGCSMHYOE-TVDQCVAKSA-N
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Description

The compound (6Z)-6-{4-[2-(4-chloro-3-methylphenoxy)ethoxy]benzylidene}-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a complex organic molecule with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a thiadiazolo[3,2-a]pyrimidin-7-one core, substituted with various functional groups that contribute to its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-6-{4-[2-(4-chloro-3-methylphenoxy)ethoxy]benzylidene}-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Thiadiazolo[3,2-a]pyrimidin-7-one Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzylidene Group: This step involves the condensation of the core structure with a benzaldehyde derivative under basic conditions.

    Substitution with Phenoxyethoxy and Trifluoromethyl Groups: These groups are introduced through nucleophilic substitution reactions using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(6Z)-6-{4-[2-(4-chloro-3-methylphenoxy)ethoxy]benzylidene}-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

(6Z)-6-{4-[2-(4-chloro-3-methylphenoxy)ethoxy]benzylidene}-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (6Z)-6-{4-[2-(4-chloro-3-methylphenoxy)ethoxy]benzylidene}-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6Z)-6-{4-[2-(4-chloro-3-methylphenoxy)ethoxy]benzylidene}-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one: is unique due to its complex structure, which allows for a wide range of chemical reactivity and potential biological activity. Its combination of functional groups and core structure sets it apart from simpler compounds like ethyl acetoacetate and acetylacetone.

Properties

Molecular Formula

C22H16ClF3N4O3S

Molecular Weight

508.9 g/mol

IUPAC Name

(6Z)-6-[[4-[2-(4-chloro-3-methylphenoxy)ethoxy]phenyl]methylidene]-5-imino-2-(trifluoromethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C22H16ClF3N4O3S/c1-12-10-15(6-7-17(12)23)33-9-8-32-14-4-2-13(3-5-14)11-16-18(27)30-21(28-19(16)31)34-20(29-30)22(24,25)26/h2-7,10-11,27H,8-9H2,1H3/b16-11-,27-18?

InChI Key

DEHYFJGCSMHYOE-TVDQCVAKSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)OCCOC2=CC=C(C=C2)/C=C\3/C(=N)N4C(=NC3=O)SC(=N4)C(F)(F)F)Cl

Canonical SMILES

CC1=C(C=CC(=C1)OCCOC2=CC=C(C=C2)C=C3C(=N)N4C(=NC3=O)SC(=N4)C(F)(F)F)Cl

Origin of Product

United States

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